

Technical Support Center: Imipenem-Relebactam Susceptibility Testing

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Compound of Interest

Compound Name: Relebactam

Cat. No.: B560040

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Minimum Inhibitory Concentration (MIC) results for Imipenem-**Relebactam**.

Frequently Asked Questions (FAQs)

Q1: What are the approved methods for determining Imipenem-**Relebactam** MICs?

A1: The standard reference method for determining Imipenem-**Relebactam** MICs is broth microdilution (BMD) as outlined by the Clinical and Laboratory Standards Institute (CLSI).^{[1][2]} Other acceptable methods include agar dilution, disk diffusion, and gradient diffusion strips such as Etest® and MIC Test Strip (MTS).^{[3][4][5]}

Q2: What are the established clinical breakpoints for Imipenem-**Relebactam**?

A2: Clinical breakpoints for Imipenem-**Relebactam** have been established by the FDA, CLSI, and EUCAST. These breakpoints are used to interpret MIC values and categorize an isolate as susceptible, intermediate, or resistant. The breakpoints can differ based on the organism being tested.^{[1][3][6][7]}

Table 1: FDA, CLSI, and EUCAST Breakpoints for Imipenem-**Relebactam** (µg/mL)

Organism	FDA	CLSI	EUCAST
Enterobacterales	≤1 (S), 2 (I), ≥4 (R)	≤1 (S), 2 (I), ≥4 (R)	≤2 (S), >2 (R)
Pseudomonas aeruginosa	≤2 (S), 4 (I), ≥8 (R)	≤2 (S), 4 (I), ≥8 (R)	≤4 (S), >4 (R)

(S=Susceptible, I=Intermediate, R=Resistant). Note: Breakpoints are subject to change and users should refer to the latest guidelines from the respective organizations.[\[1\]](#)[\[3\]](#)

Q3: What are the expected quality control (QC) ranges for Imipenem-**Relebactam** MIC testing?

A3: Performing quality control with appropriate ATCC reference strains is crucial for ensuring the accuracy of MIC testing.

Table 2: CLSI Quality Control Ranges for Imipenem-**Relebactam** MIC (µg/mL)

QC Strain	Imipenem-Relebactam MIC Range (µg/mL)
E. coli ATCC® 25922	0.06/4 - 0.25/4
P. aeruginosa ATCC® 27853	0.25/4 - 1/4
K. pneumoniae ATCC® 700603	0.12/4 - 0.5/4
K. pneumoniae ATCC® BAA-1705	0.5/4 - 2/4

Note: These ranges are for broth microdilution and may vary for other methods. Always refer to the most current CLSI M100 document for the latest QC ranges.

Troubleshooting Guide

Issue 1: Higher than expected MIC values for susceptible QC strains.

- Possible Cause 1: Inoculum preparation. An inoculum density that is too high can lead to falsely elevated MIC values, a phenomenon known as the inoculum effect.[\[8\]](#)
 - Solution: Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard before dilution for the final inoculum.

- Possible Cause 2: Reagent or media issues. The cation concentration in Mueller-Hinton broth can affect the activity of imipenem.
 - Solution: Use cation-adjusted Mueller-Hinton broth (CAMHB) for broth microdilution as recommended by CLSI.[3]
- Possible Cause 3: Storage and handling of materials. Improper storage of antibiotic powders, prepared plates, or gradient strips can lead to degradation and reduced potency.
 - Solution: Store all testing materials according to the manufacturer's instructions. For example, MTS strips for Imipenem-**Relebactam** should be stored at -20°C.[3][9]

Issue 2: Unexpected resistant results for organisms that should be susceptible.

- Possible Cause 1: Presence of specific resistance mechanisms. **Relebactam** inhibits Class A (e.g., KPC) and Class C (e.g., AmpC) β -lactamases. It does not inhibit Class B (metallo- β -lactamases, MBLs) or Class D (oxacillinases, e.g., OXA-48-like) carbapenemases.[1][10] Organisms producing MBLs or OXA-48-like enzymes will exhibit high MICs to Imipenem-**Relebactam**.
 - Solution: If an unexpected resistant result is obtained, consider performing molecular testing to detect the presence of carbapenemase genes, particularly those encoding MBLs and OXA-48-like enzymes.
- Possible Cause 2: Intrinsic resistance. Some bacterial species, such as those belonging to the Morganellaceae family (Morganella, Proteus, and Providencia species), exhibit intrinsic resistance to imipenem that is not mediated by β -lactamases. **Relebactam** does not overcome this resistance.[1][10]
 - Solution: Be aware of the expected antimicrobial susceptibility patterns for different organisms. Imipenem-**Relebactam** is not recommended for the treatment of infections caused by Morganellaceae.[1]
- Possible Cause 3: Porin loss or modification. In some bacteria, particularly *Pseudomonas aeruginosa*, resistance to carbapenems can be mediated by the loss or modification of outer membrane porins, which restricts the entry of the drug into the cell.[11]

- Solution: If porin loss is suspected, this often requires more advanced molecular techniques to confirm.

Issue 3: Discrepancies in MIC values between different testing methods.

- Possible Cause: Different testing methodologies can produce slightly different MIC results. For example, gradient diffusion methods may yield MICs that are one to two dilutions higher than broth microdilution for Imipenem-**Relebactam**.[\[3\]](#)
- Solution: While minor variations can be expected, significant discrepancies should be investigated. Repeat testing may be necessary. If a critical clinical decision depends on the result, consider confirming with the reference broth microdilution method.

Experimental Protocols

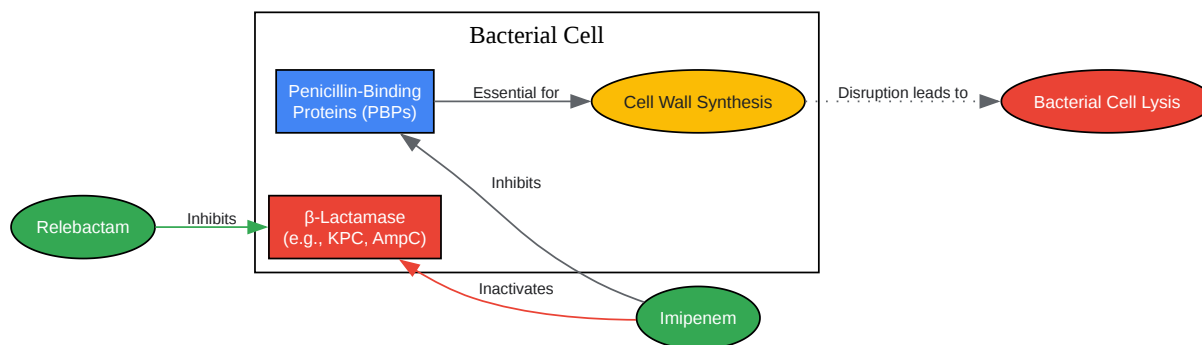
Broth Microdilution MIC Testing

- Prepare Inoculum: From a fresh (18-24 hour) non-selective agar plate, select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard.
- Dilute Inoculum: Within 15 minutes of preparation, dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the microdilution wells.
- Prepare Antibiotic Dilutions: Prepare serial two-fold dilutions of Imipenem-**Relebactam** in CAMHB in a 96-well microtiter plate. The concentration of **relebactam** should be held constant at 4 µg/mL.
- Inoculate Plate: Add the diluted bacterial suspension to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate: Incubate the plate at $35^\circ\text{C} \pm 2^\circ\text{C}$ in ambient air for 16-20 hours.
- Read Results: The MIC is the lowest concentration of Imipenem-**Relebactam** that completely inhibits visible bacterial growth.

Gradient Diffusion (Etest®/MTS)

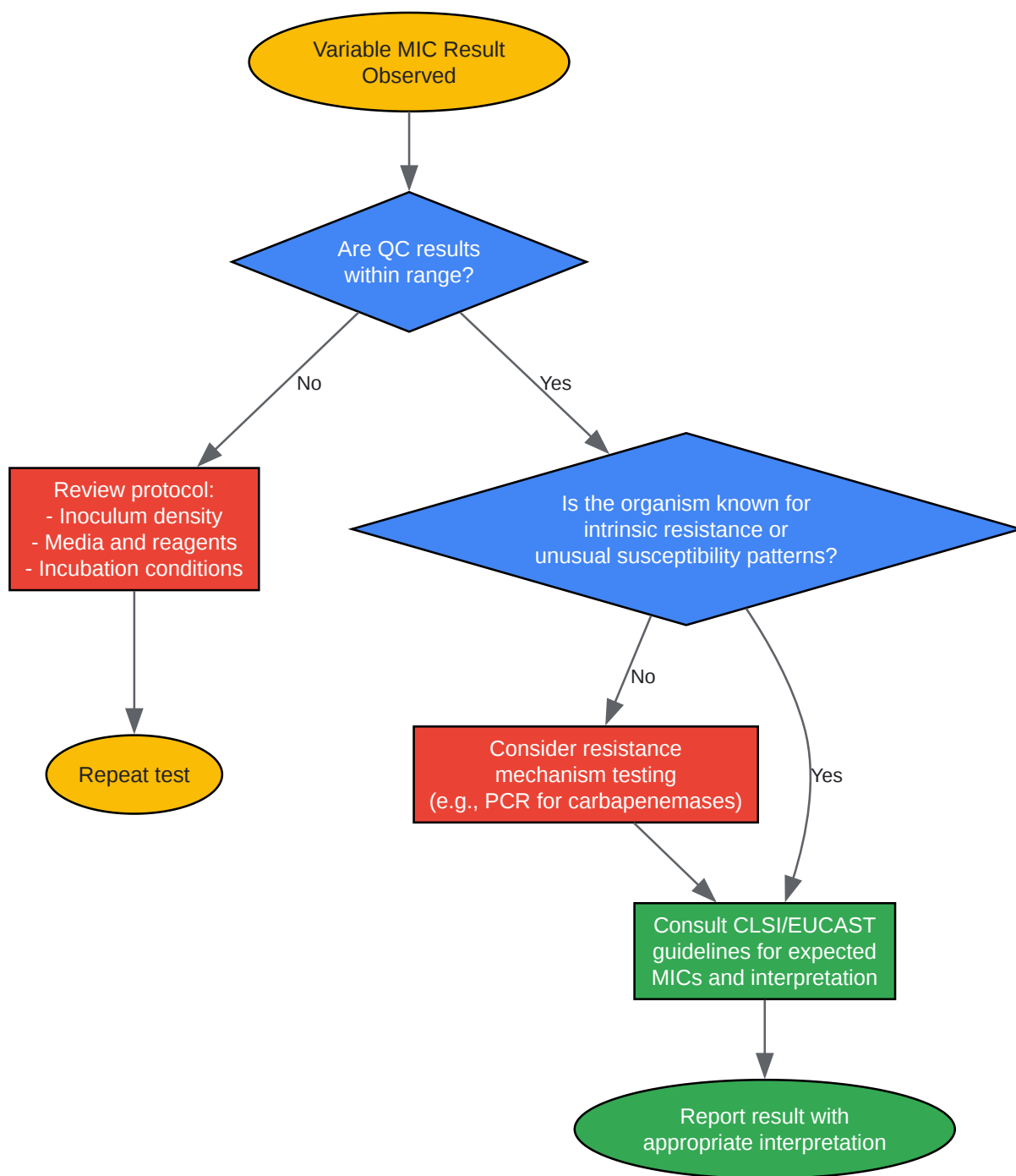
- **Prepare Inoculum:** Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for broth microdilution.
- **Inoculate Agar Plate:** Using a sterile cotton swab, inoculate a Mueller-Hinton agar (MHA) plate by streaking in three directions to ensure confluent growth.
- **Apply Strip:** Allow the agar surface to dry for 5-15 minutes. Aseptically apply the Imipenem-**Relebactam** gradient strip to the agar surface.
- **Incubate:** Incubate the plate in an inverted position at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours.
- **Read Results:** Read the MIC value at the point where the elliptical zone of inhibition intersects the MIC scale on the strip. If the intersection is between two markings, round up to the higher value.[9]

Visualizations



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Caption: Mechanism of action of Imipenem-**Relebactam**.



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Caption: A logical workflow for troubleshooting variable MIC results.

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